Cas no 68384-74-7 ((1,2-dimethyl-1H-pyrrol-3-yl)methanol)

(1,2-dimethyl-1H-pyrrol-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxymethyl-1,2-dimethylpyrrole
- (1,2-dimethylpyrrol-3-yl)methanol
- (1,2-dimethyl-1H-pyrrol-3-yl)methanol
- 68384-74-7
- 3-Pyrrolemethanol, 1,2-dimethyl-
- SCHEMBL6627679
- AKOS006280140
- 1H-Pyrrole-3-methanol, 1,2-dimethyl-
- 5-21-01-00380 (Beilstein Handbook Reference)
- BRN 1446847
- DTXSID10218513
-
- MDL: MFCD01688412
- インチ: InChI=1S/C7H11NO/c1-6-7(5-9)3-4-8(6)2/h3-4,9H,5H2,1-2H3
- InChIKey: MTOMSTHJVZSKCC-UHFFFAOYSA-N
- SMILES: CC1=C(C=CN1C)CO
計算された属性
- 精确分子量: 125.084063974g/mol
- 同位素质量: 125.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 94.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 25.2Ų
(1,2-dimethyl-1H-pyrrol-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249378-1.0g |
(1,2-dimethyl-1H-pyrrol-3-yl)methanol |
68384-74-7 | 1.0g |
$0.0 | 2023-02-20 | ||
Enamine | EN300-249378-1g |
(1,2-dimethyl-1H-pyrrol-3-yl)methanol |
68384-74-7 | 1g |
$0.0 | 2023-09-15 |
(1,2-dimethyl-1H-pyrrol-3-yl)methanol 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
(1,2-dimethyl-1H-pyrrol-3-yl)methanolに関する追加情報
Introduction to (1,2-dimethyl-1H-pyrrol-3-yl)methanol (CAS No. 68384-74-7)
(1,2-dimethyl-1H-pyrrol-3-yl)methanol, also known by its CAS number 68384-74-7, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various scientific and industrial processes. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to (1,2-dimethyl-1H-pyrrol-3-yl)methanol.
The molecular formula of (1,2-dimethyl-1H-pyrrol-3-yl)methanol is C7H13NO, and its molecular weight is approximately 127.18 g/mol. The compound consists of a pyrrole ring substituted with two methyl groups at the 1 and 2 positions, and a hydroxymethyl group attached to the 3-position of the pyrrole ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
(1,2-dimethyl-1H-pyrrol-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylpyrrole with formaldehyde in the presence of a suitable catalyst. Another method involves the reduction of the corresponding aldehyde or ketone using a reducing agent such as sodium borohydride. These synthetic routes have been optimized to achieve high yields and purity levels, making (1,2-dimethyl-1H-pyrrol-3-yl)methanol readily available for research and development purposes.
In terms of chemical properties, (1,2-dimethyl-1H-pyrrol-3-yl)methanol exhibits solubility in common organic solvents such as ethanol, methanol, and dichloromethane. It is relatively stable under standard laboratory conditions but can undergo various chemical reactions due to the presence of the hydroxymethyl group. For instance, it can undergo esterification reactions to form esters or participate in condensation reactions to form more complex molecules.
The biological activity of (1,2-dimethyl-1H-pyrrol-3-yl)methanol has been a subject of extensive research. Studies have shown that this compound possesses potential therapeutic properties. For example, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, preliminary studies suggest that (1,2-dimethyl-1H-pyrrol-3-yl)methanol may have neuroprotective properties by reducing oxidative stress and preventing neuronal cell death.
In the pharmaceutical industry, (1,2-dimethyl-1H-pyrrol-3-yl)methanol is being explored as a lead compound for the development of new drugs. Its unique structure and biological activities make it a promising candidate for treating various diseases such as neurodegenerative disorders and inflammatory conditions. Recent advancements in drug delivery systems have further enhanced its potential by improving its bioavailability and targeting specific tissues or cells.
Beyond its therapeutic applications, (1,2-dimethyl-1H-pyrrol-3-yl)methanol has found use in other areas of scientific research. For instance, it serves as an important intermediate in the synthesis of more complex organic molecules with diverse functionalities. Its reactivity and structural versatility make it a valuable building block in organic synthesis laboratories.
The environmental impact of (1,2-dimethyl-1H-pyrrol-3-yl)methanol is another area of interest. While it is generally considered safe for laboratory use when handled properly, its potential environmental effects are still being studied. Researchers are investigating its biodegradability and toxicity to ensure that it can be used sustainably without causing harm to ecosystems.
In conclusion, (1,2-dimethyl-1H-pyrrol-3-yl)methanol (CAS No. 68384-74-7) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique structure and biological activities make it a valuable molecule for both fundamental studies and practical applications. As research continues to advance, it is likely that new uses and benefits of this compound will be discovered, further expanding its significance in the scientific community.
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